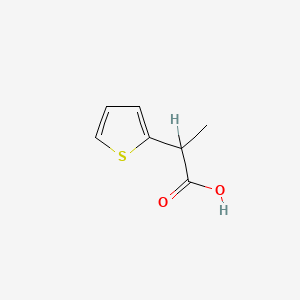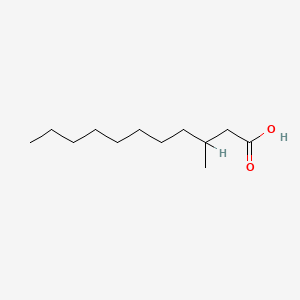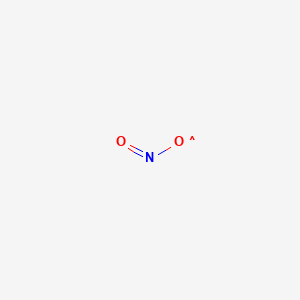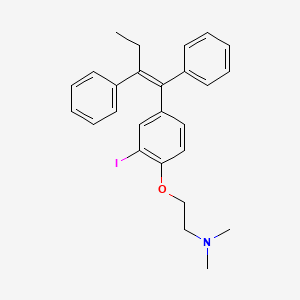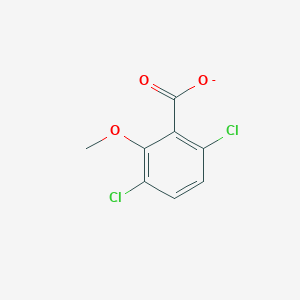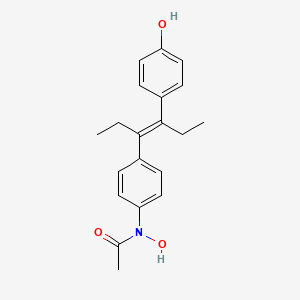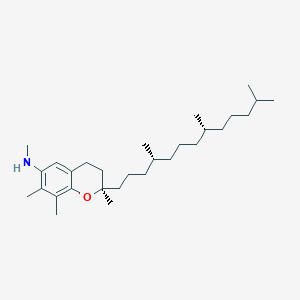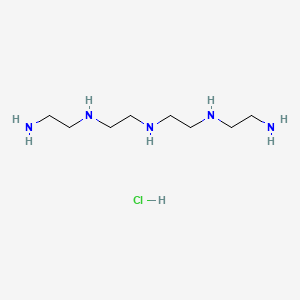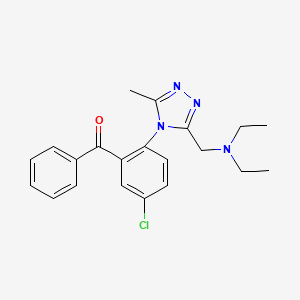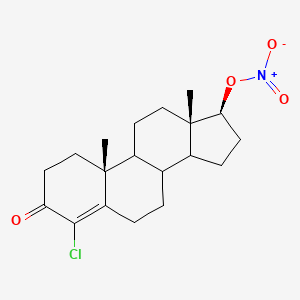![molecular formula C24H27N7O2 B1229660 [4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229660.png)
[4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[5-tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone is a N-arylpiperazine.
Applications De Recherche Scientifique
PET Tracer for Imaging Cerebral Adenosine A2A Receptors
(Zhou et al., 2014) developed a tracer, 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, for mapping cerebral adenosine A2A receptors (A2ARs) with PET imaging. This tracer showed high specific activity and purity and displayed a regional brain uptake consistent with the known A2ARs distribution, particularly in the striatum.
Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines
(Abdelhamid et al., 2012) synthesized various compounds including naphtho[2,1-b]furan-2-yl)(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone. These compounds were characterized using elemental analysis, spectral data, chemical transformation, and alternative synthetic routes when possible.
Adenosine A2a Receptor Antagonists
(Vu et al., 2004) described the development of piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A(2a) receptor antagonists. These compounds were shown to be orally active in rodent models of Parkinson's disease.
P2X7 Antagonist Clinical Candidate
(Chrovian et al., 2018) developed a series of P2X7 antagonists using a dipolar cycloaddition reaction. Compound 35 was identified as a clinical candidate for advancement into phase I clinical trials to assess safety and tolerability for the treatment of mood disorders.
Tautomerism of Dihydroazolopyrimidines
(Desenko et al., 1993) studied the reaction of 3-amino-1,2,4-triazole with β-dimethylaminopropiophenones, leading to the formation of 5,7-disubstituted 4,7(6,7)-dihydro-1,2,4-triazolo[1,5-a]pyrimidines. They found that increasing the bulk of the substituent at C(7) leads to relative stabilization of the enamine tautomer of these compounds.
5-HT2 Antagonist Activity of Bicyclic 1,2,4-Triazol-3(2H)-one and 1,3,5-Triazine-2,4(3H)-dione Derivatives
(Watanabe et al., 1992) synthesized a series of compounds that were tested for their antagonist activity against 5-HT2 and alpha 1 receptors. Compound 7b displayed potent 5-HT2 antagonist activity, greater than ritanserin, while not showing alpha 1 antagonist activity in vivo.
Reactivity of 2-t-Butyl-4,5-didehydropyrimidine
(Tielemans et al., 1992) researched the reactivity of 2-t-butyl-4,5-didehydropyrimidine with various reagents, yielding different adducts and proposing mechanisms for these reactions.
Propriétés
Nom du produit |
[4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone |
|---|---|
Formule moléculaire |
C24H27N7O2 |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
[4-(3-benzyl-5-tert-butyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C24H27N7O2/c1-24(2,3)23-25-20(29-11-13-30(14-12-29)22(32)18-10-7-15-33-18)19-21(26-23)31(28-27-19)16-17-8-5-4-6-9-17/h4-10,15H,11-14,16H2,1-3H3 |
Clé InChI |
PITQDHHHZHJSFE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=C(C(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)N=NN2CC5=CC=CC=C5 |
SMILES canonique |
CC(C)(C)C1=NC2=C(C(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)N=NN2CC5=CC=CC=C5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



